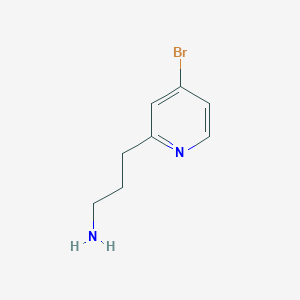

3-(4-Bromo-pyridin-2-YL)-propylamine

Description

Contextualizing Pyridyl-Amine Architectures in Contemporary Organic Chemistry

Pyridyl-amine frameworks are foundational scaffolds in modern organic and medicinal chemistry. The pyridine (B92270) ring, an aromatic heterocycle isosteric to benzene, is a prevalent feature in a vast number of FDA-approved drugs and biologically active compounds. nih.govgoogle.com Its nitrogen atom can act as a hydrogen bond acceptor and a basic center, which allows for crucial interactions with biological targets like enzymes and receptors. researchgate.net The incorporation of an amine group further enhances the molecule's functionality, providing a site for derivatization and influencing its physicochemical properties, such as solubility and basicity.

The combination of a pyridine ring and an amine group, as seen in pyridyl-amine derivatives, creates a "privileged scaffold." This term refers to molecular frameworks that are capable of binding to multiple biological targets, making them highly valuable in drug discovery. nih.gov These architectures are central to the development of agents with a wide range of therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory activities. nih.govresearchgate.net

Significance of Bromopyridine Derivatives in Advanced Synthesis

The presence of a bromine atom on the pyridine ring of 3-(4-Bromo-pyridin-2-YL)-propylamine is of paramount importance for its utility in synthetic chemistry. Bromopyridines are highly versatile intermediates, primarily because the bromine atom serves as an excellent leaving group in a variety of powerful cross-coupling reactions. google.com These reactions are fundamental tools for constructing carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds, which form the backbone of many complex organic molecules.

Palladium-catalyzed reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, and Stille couplings are routinely employed to functionalize bromopyridine derivatives. guidechem.com For instance, the bromine atom can be readily substituted with a wide array of functional groups, including aryl, alkyl, and amino moieties. This reactivity allows chemists to strategically and efficiently build molecular complexity, making bromopyridines indispensable building blocks in the synthesis of pharmaceuticals, agrochemicals, and functional materials. google.comgoogle.com The position of the bromine atom at the 4-position of the pyridine ring influences the regioselectivity of these coupling reactions, offering precise control over the final molecular architecture. acs.orgresearchgate.net

Table 1: Key Cross-Coupling Reactions Utilizing Bromopyridine Substrates

| Reaction Name | Coupling Partners | Bond Formed | Typical Catalyst System |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Aryl/Vinyl Boronic Acid or Ester | C-C | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) |

| Buchwald-Hartwig Amination | Primary or Secondary Amine | C-N | Pd catalyst, Phosphine (B1218219) Ligand (e.g., BINAP), Base (e.g., NaOtBu) |

| Stille Coupling | Organostannane (e.g., Aryl-SnBu₃) | C-C | Pd catalyst (e.g., Pd(PPh₃)₄) |

| Heck Coupling | Alkene | C-C | Pd catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N) |

Role of Propylamine (B44156) Linkers in Molecular Design and Functionalization

Alkyl chains like the propyl group provide rotational flexibility, allowing the connected functional groups to adopt optimal orientations for interacting with a biological target. acs.org The terminal primary amine of the propylamine linker is a key functional handle. It can be readily modified through reactions such as amidation or reductive amination, enabling the attachment of other molecules of interest. This feature is particularly valuable in the development of molecular probes, bioconjugates, and complex drug candidates like Proteolysis Targeting Chimeras (PROTACs), where the linker's properties are crucial for efficacy. acs.org

Overview of Research Trajectories for the Chemical Compound

While dedicated research focusing exclusively on this compound (CAS No. 1060808-85-6) is not extensively documented in peer-reviewed literature, its chemical structure points toward significant potential as a versatile synthetic intermediate. The research trajectories for this compound are logically centered on its use as a bifunctional or trifunctional building block in the synthesis of high-value chemical entities, particularly in the pharmaceutical sector.

The primary research applications stem from its distinct reactive sites:

Palladium-Catalyzed Cross-Coupling: The 4-bromo position is the most probable site for reactions like Suzuki or Buchwald-Hartwig amination, allowing for the introduction of diverse aryl, heteroaryl, or substituted amine groups. This pathway is a standard strategy for building libraries of compounds for drug screening.

Derivatization of the Propylamine Group: The terminal amine offers a straightforward point of attachment for carboxylic acids (forming amides), aldehydes or ketones (forming imines, which can be reduced to secondary amines), and other electrophiles. This allows for the connection of the bromopyridine core to other pharmacophores or functional moieties.

Given these features, the compound is an ideal starting material for the synthesis of molecules targeting a range of biological systems where the pyridyl moiety is a known pharmacophore, such as kinase inhibitors. nih.govresearchgate.netfrontiersin.org Researchers can utilize the bromine and amine functionalities in a sequential and controlled manner to construct complex, multi-component molecules. For example, a Suzuki coupling at the bromo-position could be followed by an amide coupling at the propylamine tail, leading to a diverse set of drug-like molecules from a single, strategic intermediate. Its future research trajectory will likely see it appear in patents and synthetic methodology papers as a key intermediate for novel therapeutic agents.

Structure

2D Structure

3D Structure

Properties

CAS No. |

1060808-85-6 |

|---|---|

Molecular Formula |

C8H11BrN2 |

Molecular Weight |

215.09 g/mol |

IUPAC Name |

3-(4-bromopyridin-2-yl)propan-1-amine |

InChI |

InChI=1S/C8H11BrN2/c9-7-3-5-11-8(6-7)2-1-4-10/h3,5-6H,1-2,4,10H2 |

InChI Key |

BOGOIQLNGJBLBL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=C(C=C1Br)CCCN |

Origin of Product |

United States |

Synthetic Methodologies for 3 4 Bromo Pyridin 2 Yl Propylamine and Analogues

Strategies for the Construction of the 4-Bromopyridin-2-yl Moiety

The formation of the 4-Bromopyridin-2-yl core is a critical step that can be achieved through various synthetic routes. These strategies primarily involve the regioselective introduction of a bromine atom onto a pre-existing pyridine (B92270) ring or the construction of the pyridine ring with the desired substitution pattern.

Regioselective Bromination Approaches for Pyridine Systems

Direct bromination of pyridine is often challenging due to the electron-deficient nature of the pyridine ring, which deactivates it towards electrophilic substitution. However, several strategies have been developed to achieve regioselective bromination.

One approach involves the activation of the pyridine ring. Pyridine N-oxides, for instance, exhibit enhanced reactivity towards electrophiles, particularly at the 2- and 4-positions. researchgate.net The N-oxide functionality can be introduced by treating pyridine with an oxidizing agent like hydrogen peroxide. Subsequent treatment with a brominating agent can lead to the desired 4-bromo product, followed by deoxygenation to yield the 4-bromopyridine (B75155). researchgate.net Researchers have developed a highly efficient and regioselective halogenation of unsymmetrical pyridine N-oxides under mild conditions, providing practical access to various 2-halo-substituted pyridines. acs.orgnih.gov

Another strategy for direct bromination involves performing the reaction under harsh conditions. For example, bromination of pyridine can be achieved by heating it with bromine in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), at high temperatures. chemicalbook.com While this method can yield the desired product, it often results in a mixture of isomers and may not be suitable for substrates with sensitive functional groups.

A milder and more regioselective method for the bromination of 4-methylpyridine (B42270) has been described, utilizing bromine in the presence of AlCl₃ and potassium bromide at 120°C to yield 3-bromo-4-methylpyridine. chemicalbook.com Diazotization of aminopyridines is another classic method. For instance, 2-aminopyridine (B139424) can be converted to 2-bromopyridine (B144113) through a Sandmeyer-type reaction, involving diazotization with sodium nitrite (B80452) in the presence of hydrobromic acid, followed by decomposition of the diazonium salt. orgsyn.org

Table 1: Comparison of Regioselective Bromination Methods

| Method | Reagents | Conditions | Advantages | Disadvantages |

| N-oxide Activation | Pyridine, H₂O₂, Brominating agent | Mild | High regioselectivity for 2- and 4-positions acs.orgnih.gov | Requires additional oxidation and deoxygenation steps |

| Lewis Acid Catalysis | Pyridine, Br₂, AlCl₃ | High temperature | Direct bromination | Harsh conditions, potential for isomer mixtures chemicalbook.com |

| Diazotization | Aminopyridine, NaNO₂, HBr | Low temperature | Good yields for specific isomers orgsyn.org | Limited to aminopyridine precursors |

Functionalization of Precursor Pyridines to Introduce Bromine and Amine Groups

An alternative to direct bromination is the functionalization of pre-existing pyridine derivatives. This approach often provides better control over regioselectivity.

A common strategy involves starting with a di-substituted pyridine and selectively replacing one substituent. For example, 2,4-dihalopyridines can undergo selective nucleophilic aromatic substitution (SNAr) reactions. The halogen at the 4-position is generally more reactive towards nucleophiles than the one at the 2-position. By carefully controlling the reaction conditions, one can selectively introduce an amino group at the 4-position, leaving the bromine atom at the 2-position, or vice versa. Copper-catalyzed amination reactions have been shown to be effective for the selective C-N bond formation with dihalopyridines. rsc.org

Another approach involves the synthesis of 2-amino-4-bromopyridine (B18318) from 4-bromopyridine hydrochloride. This multi-step synthesis includes an initial esterification, followed by an amination reaction to form an amide, and finally a Hofmann degradation to yield the desired 2-amino-4-bromopyridine. guidechem.comgoogle.com This method is advantageous due to its low raw material cost and high yield. guidechem.com

The directed ortho-metalation (DoM) strategy is also a powerful tool for the functionalization of pyridines. A directing group on the pyridine ring, such as an amide or a carbamate, can direct a strong base to deprotonate the adjacent ortho position, creating a nucleophilic center that can then react with an electrophilic bromine source. For instance, N-Boc-3-aminopyridine can be lithiated at the 4-position and subsequently halogenated. nih.gov

Advanced Approaches for Amino-Bromopyridine Synthesis

Modern synthetic chemistry offers several advanced methodologies for the synthesis of amino-bromopyridines, often involving transition-metal-catalyzed cross-coupling reactions. These methods provide high efficiency and functional group tolerance.

The Buchwald-Hartwig amination is a versatile method for forming C-N bonds. It can be used to couple an amine with a bromopyridine derivative in the presence of a palladium catalyst and a suitable ligand. mdpi.com This reaction is highly efficient and can be applied to a wide range of substrates.

Another advanced approach is the Chichibabin reaction, which involves the direct amination of pyridines using sodium amide. youtube.com While this reaction typically yields 2-aminopyridines, modifications of the reaction conditions and the use of specific primary alkyl amines can influence the regioselectivity. orgsyn.org Recent protocols have utilized sodium hydride in the presence of lithium iodide to facilitate the amination of pyridine with primary alkyl amines. orgsyn.org

Furthermore, modular synthetic approaches allow for the construction of highly substituted pyridines from simple, readily available starting materials. nih.govorganic-chemistry.org These methods often involve a cascade of reactions, such as a copper-catalyzed cross-coupling followed by an electrocyclization and oxidation, to build the pyridine ring with the desired substituents in a single pot. nih.govorganic-chemistry.org

Incorporation of the Propylamine (B44156) Chain

Once the 4-Bromopyridin-2-yl moiety is synthesized, the next crucial step is the attachment of the propylamine side chain. This can be achieved through various amination reactions or by utilizing building blocks that already contain the propylamine unit.

Amination Reactions for Alkyl Chain Attachment

A straightforward method for attaching the propylamine chain is through the alkylation of an amine. For instance, 2-amino-4-bromopyridine can be reacted with a 3-halopropyl derivative, such as 1-bromo-3-chloropropane, in the presence of a base. This reaction typically proceeds via an SN2 mechanism, where the amino group of the pyridine acts as a nucleophile, displacing the halide from the propyl chain.

Reductive amination is another powerful technique. This method involves the reaction of a pyridine derivative containing a carbonyl group (an aldehyde or a ketone) with an amine in the presence of a reducing agent. For the synthesis of 3-(4-Bromo-pyridin-2-YL)-propylamine, one could start with a 4-bromopyridine-2-carboxaldehyde and react it with propylamine under reductive amination conditions. An efficient, general procedure for the reductive amination of 3-amino-4-halopyridines has been developed. nih.gov

N-aminopyridinium salts have also been introduced as effective ammonia (B1221849) surrogates for the synthesis of secondary amines through self-limiting alkylation chemistry. chemrxiv.org This method can provide access to aryl alkyl amines through a one-pot protocol involving N-aminopyridinium arylation followed by N-alkylation and in situ depyridylation. chemrxiv.org

Modular Synthesis Utilizing Propylamine Building Blocks

One such approach involves the use of a propylamine derivative that is functionalized to react with a pyridine precursor. For example, 3-aminopropanol can be used as a starting material. The hydroxyl group can be converted into a good leaving group, such as a tosylate or a halide, which can then be displaced by a nucleophilic pyridine derivative.

Another modular strategy involves the construction of the pyridine ring using a propylamine-containing fragment. For instance, a condensation reaction between a 1,3-dicarbonyl compound, an aldehyde, and an amine (Hantzsch pyridine synthesis) can be adapted to incorporate a propylamine side chain. By choosing the appropriate starting materials, one can construct the desired this compound skeleton in a single step. A new method for the stepwise synthesis of propylamines has been presented, which could potentially be adapted for this purpose. ntu.ac.uk

Table 2: Summary of Synthetic Strategies for Propylamine Chain Incorporation

| Strategy | Key Reaction | Starting Materials | Advantages |

| Alkylation | SN2 reaction | 2-Amino-4-bromopyridine, 3-halopropyl derivative | Straightforward, well-established |

| Reductive Amination | Imine formation and reduction | 4-Bromopyridine-2-carboxaldehyde, Propylamine | High efficiency, good functional group tolerance nih.gov |

| Modular Synthesis | Various (e.g., Hantzsch synthesis) | Propylamine-containing building blocks | High efficiency, convergent synthesis |

Convergent and Divergent Synthetic Pathways to the Chemical Compound

The construction of the this compound scaffold can be approached from two main strategic viewpoints: convergent synthesis, where key fragments of the molecule are prepared separately and then joined, and divergent synthesis, where a common intermediate is modified to produce a variety of related structures.

Convergent Synthetic Pathways

A convergent approach to this compound would typically involve the synthesis of two key building blocks: a suitably functionalized 4-bromopyridine derivative and a three-carbon chain containing a protected or precursor amino group. These fragments are then coupled in a later stage of the synthesis.

One plausible convergent route begins with the preparation of 4-bromopyridine-2-carbonitrile. This can be achieved through various methods, including the bromination of pyridine-N-oxide followed by cyanation. The nitrile group can then be reduced to the corresponding amine. An alternative is the reduction of a nitro group, as seen in the synthesis of 4-methyl-3-aminopyridine from 4-methyl-3-nitropyridine (B1297851) via hydrogenation with a Pd/C catalyst.

The three-carbon propylamine side chain can be introduced via several methods. One common strategy is the reduction of a 2-(2-cyanoethyl)pyridine intermediate. For instance, 2-(2-cyanoethyl)pyridine can be reduced using a powerful reducing agent like lithium aluminum hydride to yield 2-(3-aminopropyl)pyridine. chemicalbook.com This cyanoethyl intermediate can be formed through a Michael addition of a cyanide source to a vinylpyridine precursor.

Another convergent strategy involves a cross-coupling reaction. For example, a Grignard reagent derived from a protected 3-halopropylamine could be coupled with a 2-halo-4-bromopyridine derivative.

A conceptual convergent synthesis is outlined below:

Fragment A Synthesis: Preparation of a 4-bromo-2-halopyridine (e.g., 2,4-dibromopyridine).

Fragment B Synthesis: Preparation of a protected propylamine synthon, such as N-(3-bromopropyl)phthalimide.

Coupling: A nucleophilic substitution or a metal-catalyzed cross-coupling reaction to connect the two fragments.

Deprotection: Removal of the amine protecting group to yield the final product.

Divergent Synthetic Pathways

A divergent strategy commences with a pre-existing pyridine core, which is then sequentially functionalized. This approach is particularly useful for creating a library of related compounds for structure-activity relationship studies.

A potential divergent synthesis of this compound could start from 2-methylpyridine (B31789) (α-picoline). The methyl group can be functionalized to introduce the propylamine side chain. This could involve deprotonation of the methyl group followed by reaction with a suitable electrophile, such as a protected 2-haloethylamine, and subsequent chain extension.

Alternatively, one could start with a commercially available 2-substituted pyridine, such as 2-(3-aminopropyl)pyridine, and then introduce the bromine atom at the 4-position. Direct bromination of the pyridine ring can be challenging due to the deactivating effect of the nitrogen atom, often requiring harsh conditions and leading to mixtures of isomers. However, electrophilic aromatic substitution on the pyridine ring is possible, with the position of substitution being highly dependent on the directing effects of existing substituents and the reaction conditions. For example, the bromination of 2-aminopyridine with bromine in acetic acid yields 2-amino-5-bromopyridine. orgsyn.org

A representative divergent pathway could be:

Starting Material: 2-(3-aminopropyl)pyridine (with the amine group temporarily protected).

Bromination: Electrophilic bromination to introduce a bromine atom at the 4-position. The directing effect of the protected aminoalkyl group would be crucial here.

Deprotection: Removal of the protecting group to afford the target molecule.

The choice between a convergent and a divergent approach depends on the availability of starting materials, the desired scale of the synthesis, and the need to generate analogues.

| Synthetic Strategy | Key Features | Example Starting Materials |

| Convergent | Fragments are synthesized separately and then combined. | 4-Bromopyridine-2-carboxaldehyde, 3-aminopropanol |

| Divergent | A common intermediate is modified to create various products. | 2-(3-Aminopropyl)pyridine, 2-Methyl-4-bromopyridine |

Catalytic Systems in the Synthesis of Related Pyridyl-Amine Structures

Catalysis plays a pivotal role in the synthesis of complex molecules like this compound, enabling reactions that would otherwise be inefficient or unselective. Palladium-based catalysts are particularly prominent in the synthesis of pyridyl-amine structures.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysts are extensively used for the formation of carbon-carbon and carbon-nitrogen bonds, which are essential steps in many synthetic routes to substituted pyridines.

Buchwald-Hartwig Amination: This reaction is a powerful method for forming C-N bonds and can be used to introduce the amino group or a protected amine onto a halopyridine. For example, a 2-halopyridine can be coupled with a primary or secondary amine in the presence of a palladium catalyst and a suitable ligand. New N-aryl-4-(pyridin-3-yl)pyrimidin-2-amine derivatives have been synthesized using dichlorobis(triphenylphosphine)Pd(II) as a catalyst. mdpi.com

Suzuki Coupling: This reaction is used to form C-C bonds by coupling an organoboron compound with a halide. In the context of synthesizing the target molecule, a Suzuki coupling could be employed to attach a side chain to the pyridine ring.

Catalytic Hydrogenation

Catalytic hydrogenation is a common method for the reduction of functional groups. In the synthesis of pyridyl-amines, it is particularly relevant for the reduction of nitriles or nitro groups to primary amines.

Nitrile Reduction: The reduction of a cyano group to a primary amine is a key step in pathways that utilize a nitrile as a precursor to the propylamine side chain. While strong reducing agents like lithium aluminum hydride are effective, catalytic hydrogenation offers a milder alternative. Catalysts such as Raney nickel or palladium on carbon (Pd/C) are often used for this transformation.

Nitro Group Reduction: If a nitro group is used as a precursor to an amino group on the pyridine ring, it can be efficiently reduced by catalytic hydrogenation, typically with a Pd/C catalyst. For instance, 4-methyl-3-nitropyridine can be reduced to 4-methyl-3-aminopyridine.

The choice of catalyst and reaction conditions is crucial for achieving high yields and selectivity. The presence of other functional groups in the molecule must be considered to avoid unwanted side reactions.

| Catalytic System | Reaction Type | Application in Synthesis of Pyridyl-Amines |

| Palladium(0) or Palladium(II) complexes | Buchwald-Hartwig Amination | Formation of C-N bond to introduce an amino group. |

| Palladium(0) complexes | Suzuki Coupling | Formation of C-C bond to attach a side chain. |

| Palladium on Carbon (Pd/C) | Hydrogenation | Reduction of nitrile or nitro groups to primary amines. |

| Raney Nickel | Hydrogenation | Reduction of nitriles to primary amines. |

Chemical Reactivity and Transformative Potentials

Cross-Coupling Reactions of the 4-Bromopyridine (B75155) Moiety

The carbon-bromine bond in 4-bromopyridine derivatives is a versatile handle for introducing a wide range of substituents onto the pyridine (B92270) core. This is typically achieved through transition-metal-catalyzed cross-coupling reactions, which have become indispensable tools in modern organic synthesis.

Palladium catalysts are preeminent in facilitating cross-coupling reactions involving aryl and heteroaryl halides. nih.gov For a substrate like 3-(4-Bromo-pyridin-2-YL)-propylamine, the primary amino group can potentially coordinate to the palladium center, influencing the catalytic activity. acs.orgresearchgate.net However, with appropriate choice of ligands and reaction conditions, successful couplings can be achieved.

The Suzuki-Miyaura reaction is a powerful method for forming biaryl and heteroaryl-aryl bonds by coupling an organoboron reagent (typically a boronic acid or ester) with an organic halide. mdpi.comoipub.com This reaction is widely favored due to the stability, low toxicity, and commercial availability of the boronic acid coupling partners. nih.gov For 4-bromopyridines, the Suzuki-Miyaura coupling is a well-established transformation. researchgate.netrsc.org

The Stille reaction involves the coupling of an organotin compound (organostannane) with an organic halide. wikipedia.orgacs.org A key advantage of the Stille coupling is the stability of organostannanes to air and moisture, and their compatibility with a wide array of functional groups, which often eliminates the need for protecting groups. organicreactions.orglibretexts.org However, a significant drawback is the toxicity of organotin compounds. organic-chemistry.org

The Negishi reaction utilizes organozinc reagents as the nucleophilic partner. wikipedia.orgorganic-chemistry.orgchem-station.com Organozinc compounds exhibit high reactivity and functional group tolerance, enabling couplings to proceed under mild conditions. chem-station.com This methodology is particularly useful for constructing C(sp³)–C(sp²) bonds.

Illustrative data for Palladium-Catalyzed Cross-Coupling Reactions of a model 2-substituted 4-bromopyridine is presented below.

| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane | 80 | 95 |

| 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 92 |

| 2-Thiopheneboronic acid | Pd(OAc)₂ (3) | RuPhos (6) | Cs₂CO₃ | Dioxane | 110 | 85 |

| Vinyltributylstannane | Pd(PPh₃)₄ (5) | - | - | Toluene | 100 | 88 |

| Phenylzinc chloride | Pd(PPh₃)₄ (5) | - | - | THF | 65 | 90 |

The success of palladium-catalyzed cross-coupling reactions is highly dependent on the careful optimization of reaction parameters. mdpi.com Key factors include the choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃), the ligand, the base, the solvent, and the reaction temperature. acs.orgresearchgate.netnih.gov

Ligand Design: The ligand plays a crucial role in stabilizing the palladium catalyst, facilitating the elementary steps of the catalytic cycle (oxidative addition, transmetalation, and reductive elimination), and influencing the selectivity of the reaction. organic-chemistry.org For substrates with potentially coordinating groups like the primary amine in this compound, the use of bulky, electron-rich phosphine (B1218219) ligands such as SPhos or XPhos can be beneficial. nih.gov These ligands can promote high catalytic activity and prevent catalyst deactivation. nih.gov In some cases, ligand-free protocols have also been developed, particularly for Suzuki reactions in aqueous media, which offer a more environmentally friendly approach. researchgate.net

Reaction Conditions: The choice of base and solvent is also critical. Inorganic bases like K₂CO₃, K₃PO₄, and Cs₂CO₃ are commonly employed in Suzuki-Miyaura reactions to activate the boronic acid. mdpi.com The solvent system, often a mixture of an organic solvent (e.g., dioxane, toluene) and water, influences the solubility of the reagents and the reaction rate. For Stille and Negishi couplings, which are typically conducted under anhydrous conditions, ethereal solvents like THF and dioxane are common choices.

The following table illustrates the effect of different ligands on the yield of a model Suzuki-Miyaura coupling of a 2-substituted 4-bromopyridine with phenylboronic acid.

| Ligand | Catalyst | Base | Solvent | Temp (°C) | Yield (%) |

| PPh₃ | Pd(OAc)₂ | K₂CO₃ | Toluene/H₂O | 100 | 75 |

| P(t-Bu)₃ | Pd₂(dba)₃ | K₂CO₃ | Toluene/H₂O | 100 | 88 |

| SPhos | Pd₂(dba)₃ | K₃PO₄ | Toluene/H₂O | 100 | 96 |

| XPhos | Pd(OAc)₂ | K₃PO₄ | Dioxane | 110 | 94 |

| None | Pd/C | K₂CO₃ | iPrOH/H₂O | 80 | 65 |

The scope of palladium-catalyzed cross-coupling reactions with 4-bromopyridines is broad, encompassing a wide variety of coupling partners.

Suzuki-Miyaura Reaction: A diverse array of aryl-, heteroaryl-, and vinylboronic acids and esters can be successfully coupled with 4-bromopyridines. acs.org Boronic acids with both electron-donating and electron-withdrawing substituents are generally well-tolerated. mdpi.com However, sterically hindered boronic acids or those prone to protodeboronation may give lower yields. mdpi.com The presence of a primary amine on the pyridine ring, as in this compound, has been shown to be compatible with Suzuki coupling conditions without the need for a protecting group. acs.org

Stille Reaction: The Stille reaction accommodates a wide range of organostannanes, including vinyl, aryl, heteroaryl, and alkynyl derivatives. libretexts.org A significant advantage is its tolerance for a broad spectrum of functional groups. organicreactions.org However, the coupling of alkylstannanes can be more challenging.

Negishi Reaction: The Negishi coupling is particularly effective for the formation of C(sp³)–C(sp²) and C(sp²)–C(sp²) bonds. It exhibits excellent functional group tolerance, allowing for the coupling of substrates with sensitive functionalities like esters and nitriles. nih.gov

The table below showcases the scope of various coupling partners in the Suzuki-Miyaura reaction with a model 2-substituted 4-bromopyridine.

| Coupling Partner | Product Type | Catalyst System | Yield (%) |

| 4-Tolylboronic acid | Biaryl | Pd(PPh₃)₄/K₂CO₃ | 93 |

| 3-Pyridylboronic acid | Heterobiaryl | Pd(dppf)Cl₂/Na₂CO₃ | 85 |

| (E)-Styrylboronic acid | Stilbene | Pd(OAc)₂/SPhos/K₃PO₄ | 89 |

| N-Boc-pyrrole-2-boronic acid | Heterobiaryl | Pd₂(dba)₃/XPhos/K₃PO₄ | 78 |

| Cyclopropylboronic acid | Alkyl-aryl | Pd(OAc)₂/PCy₃/K₃PO₄ | 65 |

Nickel catalysts have emerged as a cost-effective and powerful alternative to palladium for cross-coupling reactions. ucla.edu Nickel catalysis can often enable transformations that are challenging for palladium, such as the coupling of aryl chlorides and the formation of C(sp³)–C(sp³) bonds. nih.govnih.gov For substrates like this compound, nickel-catalyzed amination reactions with various primary and secondary amines have been developed. acs.org Additionally, nickel-catalyzed Suzuki-Miyaura type couplings of heteroaryl bromides are well-documented. nih.gov

In recent years, there has been a growing interest in developing transition-metal-free cross-coupling reactions to address the cost and toxicity concerns associated with heavy metals. researchgate.net Radical-mediated couplings represent a promising alternative. nih.gov For instance, the arylation of N-methylpyrrole with aryl radicals generated from phenylhydrazine (B124118) in the presence of a base and air has been reported. nih.gov Such methodologies could potentially be adapted for the arylation of the pyridine ring in this compound, although the regioselectivity might be a challenge.

Directed ortho metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. unblog.frharvard.eduuwindsor.ca A directing metalation group (DMG) coordinates to an organolithium base, directing deprotonation to the adjacent ortho position. unblog.fr In the context of 4-bromopyridine, the bromine atom itself can act as a DMG, directing deprotonation to the C3 position. Subsequent trapping of the resulting organolithium species with an electrophile or transmetalation to an organozinc reagent followed by a Negishi-type coupling can provide access to 3,4-disubstituted pyridines. researchgate.netznaturforsch.com The propylamine (B44156) side chain in this compound, particularly if the amine is protected, could also potentially influence the regioselectivity of metalation.

Palladium-Catalyzed Cross-Coupling Methodologies (e.g., Suzuki-Miyaura, Stille, Negishi)

Reactivity of the Propylamine Functional Group

The propylamine side chain is a key site for molecular elaboration, offering a flexible and reactive handle for synthetic modifications.

Nucleophilic Reactivity of the Primary Amine

The primary amine group (-NH2) at the terminus of the propyl chain is characterized by a lone pair of electrons on the nitrogen atom, rendering it a potent nucleophile. libretexts.org This inherent nucleophilicity allows it to readily participate in reactions with a variety of electrophiles. msu.edu For instance, it can engage in nucleophilic substitution reactions with alkyl halides to form secondary and tertiary amines. msu.edumsu.edu The reaction proceeds via an SN2 mechanism where the amine attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group. msu.edu However, direct alkylation can sometimes lead to multiple alkylation products, a common challenge in amine chemistry. masterorganicchemistry.com

The basicity of the amine group is a crucial factor in its reactivity profile. While the pyridine nitrogen is also basic, the alkylamine is generally more so, making it the primary site for many reactions under neutral or basic conditions.

Derivatization for Enhanced Functionality

The primary amine serves as a versatile point for derivatization, enabling the synthesis of more complex molecules with tailored properties. Common derivatization strategies include acylation and sulfonylation.

Acylation: The amine readily reacts with acid chlorides or anhydrides to form stable amide linkages. This reaction is often carried out in the presence of a non-nucleophilic base, such as pyridine, which serves to neutralize the HCl byproduct and drive the reaction to completion. youtube.com

Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides. This transformation is significant as the resulting sulfonamide group can alter the molecule's electronic and steric properties. researchgate.netnih.gov The synthesis of various substituted pyridines and other aza-heterocycles often involves sulfonylation as a key step. researchgate.net

These derivatization reactions are fundamental in medicinal chemistry for modifying the pharmacokinetic and pharmacodynamic properties of lead compounds.

Formation of Schiff Bases and Related Imines

One of the most characteristic reactions of the primary amine in this compound is its condensation with aldehydes and ketones to form imines, also known as Schiff bases. masterorganicchemistry.comyoutube.com This reaction is typically catalyzed by acid and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. redalyc.org

The formation of the C=N double bond is a reversible process, but the equilibrium can be shifted towards the product by removing water from the reaction mixture. masterorganicchemistry.com Schiff bases derived from pyridine-containing amines are of significant interest in coordination chemistry, as they can act as multidentate ligands for various metal ions. researchgate.netdergipark.org.tr The imine nitrogen and the pyridine nitrogen can both coordinate to a metal center, forming stable chelate complexes.

Table 1: Examples of Schiff Base Formation Reactions

| Aldehyde/Ketone Reactant | Resulting Imine Product (General Structure) |

| Benzaldehyde | N-benzylidene-3-(4-bromo-pyridin-2-yl)propan-1-amine |

| Acetone | N-(propan-2-ylidene)-3-(4-bromo-pyridin-2-yl)propan-1-amine |

| Pyridine-2-carboxaldehyde | N-((pyridin-2-yl)methylene)-3-(4-bromo-pyridin-2-yl)propan-1-amine |

Transformations Involving the Pyridine Nitrogen

The nitrogen atom within the pyridine ring possesses a lone pair of electrons in an sp2 hybrid orbital, which is not part of the aromatic π-system. wikipedia.org This makes it available for reactions with electrophiles and Lewis acids.

Lewis Basicity and Protonation Chemistry

The pyridine nitrogen acts as a Lewis base, capable of donating its electron pair. wikipedia.org It readily reacts with proton acids to form a pyridinium (B92312) salt. wikipedia.org The basicity of the pyridine ring is influenced by the electronic effects of its substituents. The bromine atom at the 4-position is an electron-withdrawing group, which reduces the electron density on the nitrogen atom and thus decreases its basicity compared to unsubstituted pyridine. acs.org

The proton affinity (PA) and gas-phase basicity (BasG) are key measures of a molecule's intrinsic basicity. chemeo.com Studies on substituted pyridines have shown a correlation between these properties and the nature of the substituent. acs.orgacs.org For 4-substituted pyridines, protonation occurs at the ring nitrogen. acs.orgnih.gov

N-Alkylation and N-Acylation Reactions

Similar to other tertiary amines, the pyridine nitrogen can undergo N-alkylation and N-acylation reactions. wikipedia.org

N-Alkylation: Reaction with alkyl halides results in the formation of quaternary pyridinium salts. wikipedia.org This process involves the nucleophilic attack of the pyridine nitrogen on the alkyl halide. The resulting pyridinium salts are often used as ionic liquids or as precursors for further synthetic transformations.

N-Acylation: The pyridine nitrogen can react with acylating agents like acid chlorides or anhydrides to form N-acylpyridinium salts. These intermediates are highly reactive and are often used in situ as acyl transfer reagents.

The reactivity of the pyridine ring in this compound towards nucleophilic aromatic substitution is also noteworthy. The electron-withdrawing nature of the pyridine nitrogen makes the ring susceptible to attack by strong nucleophiles, particularly at the 2- and 4-positions. youtube.comyoutube.comyoutube.com The presence of the bromo group at the 4-position provides a potential leaving group for such reactions, allowing for the introduction of various nucleophiles at this site. guidechem.comthieme-connect.com

Advanced Applications in Coordination Chemistry and Materials Science

Ligand Design and Metal Complexation

The unique structural features of "3-(4-Bromo-pyridin-2-YL)-propylamine," namely the pyridine (B92270) ring, the propylamine (B44156) chain, and the bromo substituent, suggest its potential as a versatile ligand in coordination chemistry.

Monodentate vs. Polydentate Coordination Modes of Pyridyl-Amine Ligands

Pyridyl-amine ligands can coordinate to metal centers in various ways. A ligand is classified as monodentate if it binds to the central metal atom through a single donor atom, while a polydentate ligand can bind through two or more donor atoms. In the case of "this compound," both the pyridine nitrogen and the terminal amine nitrogen of the propylamine chain are potential donor sites.

The coordination mode would likely depend on several factors, including the nature of the metal ion, the reaction conditions, and the solvent used. It could potentially act as a monodentate ligand, coordinating through the more sterically accessible and electronically favorable pyridine nitrogen. Alternatively, it could function as a bidentate ligand, forming a stable chelate ring by coordinating through both the pyridine and the amine nitrogen atoms. The flexibility of the propyl chain would allow for the formation of a six-membered chelate ring, which is generally stable.

Synthesis and Characterization of Transition Metal Complexes (e.g., Pd, Cu, Ni, Co, Ag)

The synthesis of transition metal complexes with "this compound" would likely involve the reaction of the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes could be characterized by a variety of spectroscopic and analytical techniques to determine their structure and properties.

| Technique | Information Gained |

| Infrared (IR) Spectroscopy | Changes in the vibrational frequencies of the C=N (pyridine) and N-H (amine) bonds upon coordination. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Shifts in the proton and carbon signals of the ligand upon complexation, providing insights into the coordination environment. |

| X-ray Crystallography | Precise determination of the solid-state structure, including bond lengths, bond angles, and the coordination geometry around the metal center. |

| Elemental Analysis | Determination of the empirical formula of the complex. |

| Mass Spectrometry | Confirmation of the molecular weight of the complex. |

While no specific data exists for this compound, research on similar pyridyl-amine ligands has shown the formation of a wide range of coordination complexes with metals like palladium, copper, nickel, cobalt, and silver, exhibiting diverse geometries from square planar to octahedral.

Influence of Substituent Effects on Coordination Behavior and Electronic Properties

The presence of a bromo substituent at the 4-position of the pyridine ring is expected to influence the coordination behavior and electronic properties of "this compound." The electron-withdrawing nature of the bromine atom would decrease the electron density on the pyridine nitrogen, potentially affecting its donor strength. This could, in turn, influence the stability and reactivity of the resulting metal complexes.

Furthermore, the bromo group can participate in halogen bonding, a non-covalent interaction that could play a role in the solid-state packing of the complexes and the formation of supramolecular architectures.

Catalytic Applications of Metal-Pyridine-Amine Complexes

Metal complexes containing pyridine-amine ligands are known to be effective catalysts in a variety of organic transformations. Transition metal complexes, in general, are pivotal in catalysis due to their ability to exist in multiple oxidation states and their capacity to activate substrates.

Potential catalytic applications for metal complexes of "this compound" could include:

Cross-coupling reactions: Palladium complexes are widely used in reactions like Suzuki, Heck, and Sonogashira couplings. The pyridine-amine ligand could stabilize the palladium center and influence the catalytic activity and selectivity.

Oxidation reactions: Cobalt and copper complexes are often employed as oxidation catalysts.

Hydrogenation reactions: Nickel and palladium complexes can be active in hydrogenation processes.

The specific design of the ligand, including the steric and electronic effects of the substituents, would be crucial in tuning the catalytic performance of the metal complexes.

Supramolecular Chemistry and Molecular Recognition

The field of supramolecular chemistry focuses on the design and synthesis of complex chemical systems held together by non-covalent interactions. Pyridine-amine moieties are valuable building blocks in the construction of such systems.

Design Principles for Supramolecular Scaffolds Incorporating Pyridine-Amine Moieties

The design of supramolecular scaffolds relies on the predictable and directional nature of non-covalent interactions. "this compound" possesses several features that make it an interesting candidate for supramolecular assembly:

Hydrogen Bonding: The amine group can act as a hydrogen bond donor, while the pyridine nitrogen can act as a hydrogen bond acceptor. This donor-acceptor pairing is a fundamental tool in crystal engineering and the formation of extended networks.

Metal Coordination: As discussed earlier, the ligand can coordinate to metal centers, leading to the formation of discrete metallosupramolecular architectures or coordination polymers.

Aromatic Stacking: The pyridine ring can participate in π-π stacking interactions with other aromatic systems.

Halogen Bonding: The bromo substituent can act as a halogen bond donor, interacting with Lewis bases.

By strategically combining these interactions, it is theoretically possible to design and construct a variety of supramolecular structures, such as molecular capsules, cages, and extended networks, with potential applications in areas like molecular recognition, sensing, and materials science.

Self-Assembly Strategies via Non-Covalent Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The molecular structure of this compound is rich with functionalities capable of directing self-assembly through a variety of non-covalent interactions. These weak, reversible interactions are fundamental to the bottom-up fabrication of novel nanostructures. lmaleidykla.lt The primary amine (-NH₂) group and the nitrogen atom of the pyridine ring are potent sites for hydrogen bonding. The amine group can act as a hydrogen bond donor, while the pyridyl nitrogen serves as an acceptor, leading to the formation of well-defined one-, two-, or three-dimensional networks. nih.gov

Furthermore, the aromatic pyridine ring facilitates π-π stacking interactions, a critical force in the organization of many organic materials. rsc.orgresearchgate.net These interactions, where the electron-rich π-systems of adjacent pyridine rings align, contribute significantly to the stability of the resulting supramolecular assemblies. The interplay between hydrogen bonding and π-π stacking can lead to cooperative self-assembly, where the combination of these forces results in more stable and ordered structures than either interaction could achieve alone. nih.gov The bromine atom also introduces the possibility of halogen bonding, an increasingly recognized non-covalent interaction where the electropositive region on the halogen can interact with a Lewis base, further guiding the assembly process. lmaleidykla.lt

| Interaction Type | Participating Functional Group(s) | Potential Supramolecular Motif |

| Hydrogen Bonding | Primary Amine (-NH₂), Pyridine Nitrogen | Chains, sheets, helical structures |

| π-π Stacking | Pyridine Ring | Stacked columnar arrays |

| Halogen Bonding | Bromine Atom, Pyridine Nitrogen | Directed linear assemblies |

Host-Guest Chemistry and Anion Recognition

The field of supramolecular chemistry has a significant focus on the design of synthetic hosts for the selective recognition of guest species, particularly anions, which play crucial roles in biological and environmental systems. nih.gov this compound is a promising candidate for the development of such anion receptors. The aminopropyl chain can be readily protonated under acidic conditions to form a cationic ammonium (B1175870) group (-NH₃⁺). This positively charged center is an excellent hydrogen-bond donor, capable of binding various anions (e.g., Cl⁻, Br⁻, H₂PO₄⁻) through strong N⁺-H···A⁻ interactions.

Moreover, the pyridine ring can also be protonated to form a pyridinium (B92312) cation. This not only adds a positive charge to the host molecule but also enhances the acidity of the C-H protons on the ring, enabling them to participate in C-H···anion hydrogen bonds. researchgate.netrsc.org The combination of these recognition sites within a single molecule allows for the creation of a pre-organized binding pocket, potentially leading to high affinity and selectivity for specific anions. utas.edu.aunih.gov The binding event can be monitored by techniques such as NMR titration to determine the association constants for different anions. nih.gov

Applications in Molecular Switches and Sensors

Molecular switches are molecules that can be reversibly shifted between two or more stable states in response to external stimuli, such as light, pH, or the binding of an ion. nih.govfu-berlin.de The structural features of this compound make it an attractive scaffold for creating such systems.

Furthermore, the molecule can be developed into a chemosensor. The pyridine and amine groups can act as a chelating unit for metal ions. The binding of a specific metal could induce a conformational change or perturb the electronic structure, resulting in a detectable change in its optical properties (e.g., absorption or fluorescence). Conversely, the anion recognition capabilities of its protonated form could be harnessed for sensing applications, where the binding of a target anion in a competitive assay displaces a fluorescent indicator or quenches the intrinsic fluorescence of the host. rsc.org

Integration into Advanced Materials

Heterocyclic Compounds as Building Blocks for Functional Materials

Heterocyclic compounds are cornerstones in the construction of functional organic materials due to their diverse electronic properties, structural rigidity, and synthetic accessibility. acs.org this compound exemplifies a highly versatile heterocyclic building block, offering multiple points for chemical modification.

Pyridine Ring: Provides a rigid, aromatic core with defined electronic characteristics and a site for metal coordination or hydrogen bonding.

Aminopropyl Group: Introduces flexibility and a nucleophilic primary amine that can be used for a wide range of chemical transformations, such as amide or imine formation, allowing it to be covalently linked to other molecules or surfaces.

Bromo Substituent: Serves as a key functional handle for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This enables the facile formation of C-C, C-N, or C-S bonds, providing a powerful tool for constructing complex, multi-component systems and conjugated materials. acs.org

This trifecta of functionality allows chemists to use this single molecule as a starting point for a vast array of more complex structures tailored for specific applications in materials science.

Incorporation into Polymeric Architectures

The integration of this compound into polymer structures can impart desirable properties such as metal-binding capabilities, pH-responsiveness, and enhanced thermal stability. Two primary strategies exist for its incorporation.

First, the primary amine allows the molecule to act as a monomer in step-growth polymerization reactions. For example, reaction with diacyl chlorides or dicarboxylic acids would lead to the formation of polyamides containing pendent bromo-pyridyl groups. These side chains can then be used for post-polymerization modification or to introduce specific functionalities along the polymer backbone.

Second, the bromo-pyridine moiety is ideal for creating π-conjugated polymers through cross-coupling polycondensation reactions. For instance, a Suzuki polycondensation with a diboronic ester could yield a polymer with alternating pyridine and aryl units in the main chain. Such polymers are of great interest for their electronic and photophysical properties. acs.org Pyridine-containing polymers have been synthesized for various applications, including those with enhanced fluorescence and antimicrobial properties. mdpi.comnih.gov

| Polymerization Strategy | Reactive Group Utilized | Resulting Polymer Type | Potential Properties |

| Step-Growth Polymerization | Primary Amine | Polyamides, Polyimines | Functional side chains, pH-responsive |

| Cross-Coupling Polycondensation | Bromo Group | π-Conjugated Polymers | Electronic conductivity, Luminescence |

Role in Optoelectronic Devices and Energy-Related Materials

The development of π-conjugated polymers from this compound opens avenues for its use in optoelectronic devices. Pyridine-containing polymers are particularly valuable because the electron-deficient nature of the pyridine ring can enhance electron transport capabilities. dtic.mil This property is highly sought after for materials used in organic light-emitting diodes (OLEDs), where efficient injection and transport of both holes and electrons are necessary for high performance. Materials derived from this building block could function as electron-transport layers or as components of the emissive layer itself.

In the context of organic photovoltaics (OPVs), tuning the electronic properties of the polymer is crucial. Incorporating the bromo-pyridyl unit into a donor-acceptor copolymer architecture can help modulate the HOMO and LUMO energy levels to optimize charge separation and transport. nih.gov Furthermore, the nitrogen atom in the pyridine ring can serve as a coordination site for catalytically active metal centers, suggesting potential applications in photocatalysis, such as for hydrogen evolution, where related BN-cross-linked polythiophenes have shown promise. acs.org The ability to create well-defined, functional polymeric materials makes this compound a valuable asset in the search for next-generation energy solutions. nih.gov

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are foundational to modern computational chemistry, allowing for the detailed examination of a molecule's electronic properties.

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. A typical DFT study on 3-(4-Bromo-pyridin-2-YL)-propylamine would involve optimizing the molecule's geometry to find its most stable three-dimensional arrangement. From this optimized structure, various electronic properties such as total energy, dipole moment, and the distribution of electron density would be calculated. These results are crucial for understanding the molecule's intrinsic stability and how it might interact with other chemical species. Reactivity descriptors, derived from the electronic structure, could predict how the molecule would behave in a chemical reaction. However, no specific DFT studies for this compound have been reported in the literature.

Analysis of Frontier Molecular Orbitals (HOMO/LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining a molecule's chemical reactivity and kinetic stability. A small HOMO-LUMO gap generally implies higher reactivity. For this compound, an analysis would reveal the spatial distribution of these orbitals, indicating which parts of the molecule are most involved in electron donation and acceptance. This information is currently unavailable.

Electrostatic Potential Mapping and Reactive Site Identification

An electrostatic potential (ESP) map illustrates the charge distribution on the surface of a molecule. It uses a color scale to show electron-rich (negative potential, typically red) and electron-poor (positive potential, typically blue) regions. For this compound, an ESP map would identify the nitrogen atom of the pyridine (B92270) ring and the amine group as potential sites for electrophilic attack (electron-rich), while hydrogen atoms and regions near the bromine atom might show positive potential. This visual tool is invaluable for predicting sites of nucleophilic and electrophilic attack and understanding intermolecular interactions. researchgate.net Unfortunately, a specific ESP map for this compound has not been published.

Spectroscopic Property Predictions (e.g., IR, Raman, UV-Vis, NMR Chemical Shifts)

Quantum chemical calculations can predict various spectroscopic properties. Theoretical calculations of Infrared (IR) and Raman spectra would yield vibrational frequencies corresponding to the stretching and bending of specific bonds within the molecule. researchgate.netnih.gov Predicted UV-Vis spectra would provide information about electronic transitions, and calculated Nuclear Magnetic Resonance (NMR) chemical shifts would help in the interpretation of experimental NMR data. researchgate.netchemicalbook.com Such theoretical spectra are powerful aids in structural elucidation and characterization. To date, no such predicted spectra for this compound have been documented in scientific literature.

Molecular Modeling and Dynamics Simulations

Beyond static electronic properties, molecular modeling techniques can explore the dynamic behavior and conformational landscape of a molecule.

Conformational Analysis of the Propylamine (B44156) Linker

The flexible three-carbon propylamine chain connecting the pyridine ring can adopt various spatial arrangements, or conformations. A conformational analysis would systematically rotate the single bonds of this linker to identify the different possible conformers and their relative energies. This would reveal the most stable (lowest energy) conformation of the molecule and the energy barriers to rotation between different conformers. Understanding the preferred shape of the molecule is crucial for predicting how it might interact with biological targets or other molecules. This specific analysis for this compound is not available in the literature.

Intermolecular Interactions in Supramolecular Assemblies

The supramolecular architecture of crystalline solids containing bromo-pyridine moieties is significantly influenced by a combination of non-covalent interactions, including hydrogen bonds and halogen bonds.

In analogous systems, the pyridine nitrogen atom and the amino groups are common participants in hydrogen bonding. For instance, in the crystal structure of 2-Bromo-6-hydrazinylpyridine, N—H⋯N hydrogen bonds are crucial in linking molecules into chains. iucr.org Similarly, studies on co-crystals of 4-cyanopyridine (B195900) with 4-bromobenzoic acid highlight the importance of hydrogen bonds between the carboxylic acid and the pyridine nitrogen. researchgate.net For this compound, it is anticipated that the primary amine of the propylamine side chain and the pyridine nitrogen atom would be primary sites for hydrogen bonding, potentially forming dimers or extended chains.

The interplay between hydrogen and halogen bonds is a powerful tool in crystal engineering. Research on supramolecular reagents containing both pyridine and amino-pyrimidine sites reacting with iodo- or bromo-substituted benzoic acids demonstrates that hydrogen bonds often form the primary structural motif, while halogen bonds (such as Br⋯N) provide structural support, organizing these motifs into larger architectures. nih.gov This synergistic action of different non-covalent interactions allows for the construction of predictable and robust solid-state networks.

Below is a table summarizing the types of intermolecular interactions observed in related bromo-pyridine compounds, which are likely to be relevant for this compound.

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Role in Supramolecular Assembly |

| Hydrogen Bond | N-H (amine) | N (pyridine) | 2.6 - 3.0 | Chain/Dimer formation |

| Hydrogen Bond | N-H (amine) | O/F/other electronegative atoms | 2.7 - 3.1 | Linking primary motifs |

| Halogen Bond | C-Br | N (pyridine) | ~2.8 - 3.0 | Structural support, 1-D chain formation |

| Halogen Bond | C-Br | O/F/other Lewis bases | ~2.9 - 3.2 | Stabilizing crystal packing |

| π–π Stacking | Pyridine ring | Pyridine ring | ~3.3 - 3.6 | Contributes to overall packing stability |

Theoretical Studies on Reaction Mechanisms

Theoretical studies on the reaction mechanisms involving pyridine derivatives often employ Density Functional Theory (DFT) to elucidate reaction pathways and predict reactivity. While no specific studies on the reaction mechanisms of this compound were identified, research on related 2-aminopyridine (B139424) derivatives provides valuable insights.

For instance, the synthesis of 2-amino-3-cyanopyridine (B104079) derivatives has been studied, and a proposed mechanism involves a multi-step process. nih.gov This process begins with a Knoevenagel condensation, followed by a nucleophilic attack of a primary amine at a nitrile group, an intramolecular cyclization, and finally, an aromatization step to form the pyridine ring. nih.gov Such computational studies help in understanding the feasibility of different reaction pathways and the stability of intermediates.

DFT calculations are also used to study the electronic properties of pyridine derivatives, which are crucial for understanding their reactivity. For example, studies on 2-amino-3-cyanopyridine derivatives have shown that the amino group (NH₂) is a significant nucleophilic location, while the carbon atom of the cyano group is susceptible to electrophilic attack. nih.gov For this compound, the primary amine of the propyl group would be a primary nucleophilic site. The pyridine ring itself can undergo electrophilic or nucleophilic aromatic substitution, and the positions of these reactions would be influenced by the existing substituents (the bromo and propylamino groups).

The following table outlines key computational parameters often calculated in theoretical studies of pyridine derivatives and their implications for reactivity.

| Computational Parameter | Description | Implication for Reactivity |

| HOMO-LUMO Gap | The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). | A smaller gap generally indicates higher reactivity. |

| Molecular Electrostatic Potential (MEP) | A map of the electrostatic potential on the electron density surface of the molecule. | Indicates regions of positive (electrophilic) and negative (nucleophilic) potential, predicting sites for electrophilic and nucleophilic attack. |

| Natural Bond Orbital (NBO) Analysis | A method to study charge transfer and delocalization within a molecule. | Provides insights into the stability arising from electron delocalization and the nature of bonding. |

| Fukui Functions | Describe the change in electron density at a given point in a molecule when the total number of electrons is changed. | Used to predict the most reactive sites for nucleophilic, electrophilic, and radical attacks. |

Advanced Analytical Characterization Methodologies

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for determining the molecular structure of a compound by investigating the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR: The proton NMR spectrum for 3-(4-Bromo-pyridin-2-YL)-propylamine is expected to reveal distinct signals corresponding to each unique proton environment. The aromatic region would feature three signals for the pyridine (B92270) ring protons. The aliphatic region would show signals for the three methylene (B1212753) groups of the propylamine (B44156) chain and a broad signal for the amine protons. The predicted chemical shifts (δ) and multiplicities are based on typical values for similar structural motifs.

¹³C NMR: The carbon NMR spectrum provides information on the different carbon environments in the molecule. For this compound, eight distinct signals are anticipated: three for the aliphatic propyl chain and five for the pyridine ring carbons. The carbon attached to the bromine atom (C4) is expected to have a chemical shift significantly influenced by the halogen's electronegativity.

2D-NMR: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to confirm the assignments. A COSY spectrum would show correlations between adjacent protons, confirming the connectivity of the propyl chain (H1'-H2'-H3') and the coupling between pyridine protons. An HSQC spectrum would correlate each proton signal with its directly attached carbon, confirming the C-H assignments.

| Predicted ¹H NMR Data (in CDCl₃) | |||

| Proton | Predicted δ (ppm) | Predicted Multiplicity | Integration |

| H-3 (Pyridine) | ~8.3 | d | 1H |

| H-5 (Pyridine) | ~7.3 | dd | 1H |

| H-6 (Pyridine) | ~7.1 | d | 1H |

| H-1' (CH₂) | ~2.9 | t | 2H |

| H-2' (CH₂) | ~2.0 | m | 2H |

| H-3' (CH₂) | ~2.8 | t | 2H |

| NH₂ | 1.5-2.5 | br s | 2H |

| Predicted ¹³C NMR Data (in CDCl₃) | |

| Carbon | Predicted δ (ppm) |

| C-2 (Pyridine) | ~162 |

| C-4 (Pyridine) | ~130 |

| C-6 (Pyridine) | ~150 |

| C-3 (Pyridine) | ~140 |

| C-5 (Pyridine) | ~125 |

| C-1' (CH₂) | ~40 |

| C-2' (CH₂) | ~32 |

| C-3' (CH₂) | ~38 |

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy techniques like Infrared (IR) and Raman are used to identify the functional groups present in a molecule. The key vibrational modes expected for this compound include N-H stretching from the primary amine, aromatic and aliphatic C-H stretches, C=C and C=N stretching vibrations from the pyridine ring, and the C-Br stretch. IR and Raman are often complementary, as some vibrations may be more active in one technique than the other.

| Predicted Vibrational Spectroscopy Data | |

| Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H Stretch (Amine) | 3300-3500 (two bands, medium) |

| C-H Stretch (Aromatic) | 3000-3100 (sharp, weak) |

| C-H Stretch (Aliphatic) | 2850-2960 (medium to strong) |

| N-H Bend (Amine) | 1580-1650 (medium) |

| C=N, C=C Stretch (Pyridine Ring) | 1400-1600 (multiple bands) |

| C-N Stretch | 1020-1250 (weak to medium) |

| C-Br Stretch | 500-650 (medium to strong) |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The 4-bromopyridine (B75155) chromophore in this compound is expected to exhibit absorption bands in the UV region. These absorptions would correspond primarily to π → π* transitions of the aromatic system and potentially n → π* transitions involving the nitrogen lone pair. The exact position of the maximum absorbance (λmax) would be influenced by the solvent polarity.

Mass Spectrometry (MS, LC-MS, UPLC-MS)

Mass spectrometry (MS) is a destructive analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound (C₈H₁₁BrN₂), the high-resolution mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio). This results in two peaks of nearly equal intensity separated by 2 Da, which is a definitive signature for a monobrominated compound. Common fragmentation pathways would likely involve the loss of the propylamino side chain or cleavage adjacent to the amine group. Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) or Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) would be used to confirm the purity of the sample before fragmentation analysis.

Diffraction Techniques for Solid-State Analysis

Diffraction techniques are essential for determining the three-dimensional arrangement of atoms in a crystalline solid.

X-ray Crystallography (Single Crystal and Powder X-ray Diffraction)

Should this compound be successfully crystallized, single-crystal X-ray diffraction would provide the most definitive structural information. This technique can determine the precise spatial arrangement of all atoms, yielding exact bond lengths, bond angles, and torsional angles. It would also reveal details about the crystal packing and any intermolecular interactions, such as hydrogen bonding involving the primary amine and the pyridine nitrogen, which govern the solid-state architecture.

Powder X-ray Diffraction (PXRD) could be used to analyze a polycrystalline sample. The resulting diffraction pattern serves as a unique fingerprint for a specific crystalline phase and can be used for phase identification and to assess sample purity. However, unlike single-crystal analysis, it does not typically provide atomic-level structural detail. Without experimental data, specific crystallographic parameters such as unit cell dimensions and space group cannot be provided.

Chromatographic and Separation Methods (e.g., HPLC, TLC)

Following extensive searches of scientific literature and chemical databases, no specific high-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC) methodologies for the analysis of this compound were found. The available research does not provide detailed experimental conditions, such as stationary phases, mobile phases, detection wavelengths, retention times, or retardation factors (Rf) specifically for this compound.

Therefore, the creation of detailed research findings and data tables on the chromatographic separation of this compound is not possible at this time.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-(4-bromo-pyridin-2-yl)-propylamine, and how can purity be ensured?

- Methodology : A common approach involves nucleophilic substitution or coupling reactions. For example, alkylation of 4-bromo-2-aminopyridine with a propylamine derivative under basic conditions (e.g., using K₂CO₃ in DMF at 60–80°C) . Purification typically employs column chromatography (silica gel, eluting with EtOAc/hexane) followed by recrystallization. Purity is validated via HPLC (≥98%) and elemental analysis (C, H, N within ±0.3% of theoretical values) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- NMR : ¹H/¹³C NMR confirms regiochemistry (e.g., pyridyl proton signals at δ 8.3–8.5 ppm; propylamine chain protons at δ 1.6–3.1 ppm) .

- Mass Spectrometry : High-resolution ESI-MS provides molecular ion [M+H]⁺ matching the theoretical mass (e.g., C₈H₁₀BrN₂: 229.9974) .

- X-ray Crystallography : Single-crystal diffraction (using SHELXL ) resolves bond angles and Br-substitution position .

Q. What safety protocols are critical when handling this compound?

- Methodology :

- Use PPE (gloves, goggles) and work in a fume hood to avoid inhalation/contact.

- Store at 2–8°C in airtight containers, away from oxidizers .

- In case of spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

- Methodology :

- Cross-Validation : Compare experimental NMR shifts with computational predictions (DFT/B3LYP/6-31G*).

- Crystallographic Refinement : Use SHELXL’s twin refinement for ambiguous electron density maps (e.g., if Br positional disorder is suspected) .

- Isotopic Labeling : Introduce ¹³C/¹⁵N labels to track specific resonances in complex spectra .

Q. What strategies are recommended for designing derivatives to enhance biological activity or solubility?

- Methodology :

- Bromo Substitution : Replace Br with cross-coupling partners (e.g., Suzuki coupling with aryl boronic acids) to create biaryl derivatives .

- Propylamine Modification : Introduce polar groups (e.g., hydroxyl, carboxyl) via reductive amination or Michael addition .

- Salt Formation : Use HCl or maleic acid to improve aqueous solubility .

Q. How should researchers address poor crystal quality in X-ray diffraction studies?

- Methodology :

- Crystallization Optimization : Screen solvents (e.g., DCM/hexane vs. EtOH/water) and additives (e.g., crown ethers).

- Data Processing : Apply SHELXC/D/E for low-resolution data or twinned crystals .

- Temperature Gradients : Collect data at 100 K to reduce thermal motion artifacts .

Q. What advanced methods assess trace impurities or degradation products in synthesized batches?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.